molecular formula C6BrClF4 B1605951 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene CAS No. 69452-84-2

1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene

Cat. No.: B1605951
CAS No.: 69452-84-2
M. Wt: 263.41 g/mol
InChI Key: NBLNPUIBUYHFAT-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene is a useful research compound. Its molecular formula is C6BrClF4 and its molecular weight is 263.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Reactions

The compound has been studied in the context of electrochemical fluorination reactions. For instance, Horio et al. (1996) explored the side-reactions during the fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, which is structurally similar to 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene. They discussed the mechanism of cathodic dehalogeno-defluorination and its competition with hydrogen evolution, highlighting the complexity of these electrochemical processes (Horio et al., 1996).

Polymer Synthesis

The synthesis and characterization of polymers involving this compound have been reported. Gan et al. (2001) described the preparation of poly(2,3,5,6-tetrafluorophenylenevinylene) using a related compound, 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. This polymer exhibited excellent photoluminescence, demonstrating the compound's potential in developing new materials for light-emitting diodes (LEDs) (Gan et al., 2001).

Molecular Substitutions

Research on aromatic substitutions using this compound and related compounds has been conducted. For example, Arisawa et al. (2008) investigated the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides, involving polyfluorobenzenes. These studies are important for understanding how different substituents can be introduced into aromatic compounds, influencing their chemical properties (Arisawa et al., 2008).

Future Directions

: SpectraBase: 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene : NIST Chemistry WebBook: 1-Bromo-2,3,4,6-tetrafluorobenzene : Sigma-Aldrich: 1-Bromo-2,3,5,6-tetrafluorobenzene

Properties

IUPAC Name

1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrClF4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLNPUIBUYHFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347479
Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69452-84-2
Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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